molecular formula C8H9ClN4O2 B1653891 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride CAS No. 2034154-11-3

5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride

Cat. No.: B1653891
CAS No.: 2034154-11-3
M. Wt: 228.63
InChI Key: BPCLNUCDNJFHHV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridin-2-ol , which is a type of pyridine. Pyridines are aromatic organic compounds with a six-membered ring structure, similar to benzene, but with one carbon atom replaced by a nitrogen atom . The aminomethyl group (-NH2CH2-) is a functional group consisting of an amino group (-NH2) attached to a methylene group (-CH2-). Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring attached to an oxadiazole ring via a methylene bridge. The aminomethyl group would be attached to the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl group, which could act as a nucleophile in reactions . The pyridine and oxadiazole rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridines are generally polar and can participate in hydrogen bonding . The presence of the aminomethyl group could also influence the compound’s solubility and reactivity .

Safety and Hazards

As with any chemical compound, handling “5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5;/h1-2,4H,3,9H2,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCLNUCDNJFHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034154-11-3
Record name 2(1H)-Pyridinone, 5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034154-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Reactant of Route 2
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Reactant of Route 3
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5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Reactant of Route 4
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride

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